2-Methylmalonamide

Descripción

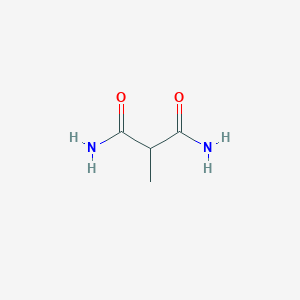

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRKYGKHZOCPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912098 | |

| Record name | 2-Methylpropanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-63-9 | |

| Record name | 1113-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpropanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLMALONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylmalonamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 2-methylmalonamide (CAS No. 1113-63-9), also known as 2-methylpropanediamide. This document consolidates available data on its physicochemical characteristics, spectral properties, and offers a representative synthetic protocol. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Properties and Structure

This compound is a diamide derivative of methylmalonic acid. Its chemical structure and properties are summarized below.

Chemical Structure

The structure of this compound is characterized by a central carbon atom bonded to a methyl group, a hydrogen atom, and two carboxamide groups.

Structural Identifiers:

Chemical Structure Diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are calculated or predicted and should be confirmed experimentally.

| Property | Value | Source |

| Melting Point | 208-210 °C | [7] |

| Boiling Point | 400.3 °C at 760 mmHg | [7] |

| Density | 1.202 g/cm³ (Predicted) | [7] |

| Water Solubility | log10WS: 0.33 (Calculated) | [8] |

| LogP (Octanol/Water Partition Coefficient) | -1.407 (Calculated) | [8] |

| Topological Polar Surface Area (TPSA) | 86.18 Ų | [4] |

| Flash Point | 195.9 °C | [7] |

| Vapor Pressure | Not available | |

| pKa | Not available |

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook. The spectrum provides valuable information for the structural elucidation and identification of the compound.

-

Electron Ionization (EI) Mass Spectrum: Data available in the NIST Chemistry WebBook.[3]

NMR Spectroscopy

-

¹H NMR Spectrum: Not available in the searched literature.

-

¹³C NMR Spectrum: Not available in the searched literature.

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from diethyl malonate. The first step is the methylation of diethyl malonate to form diethyl methylmalonate, followed by amidation with ammonia to yield the final product.

Step 1: Synthesis of Diethyl Methylmalonate

This procedure is adapted from established methods for the alkylation of malonic esters.

-

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Methyl iodide

-

Hydrochloric acid (dilute)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath and slowly add diethyl malonate dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.

-

After the addition, allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl methylmalonate.

-

Purify the product by vacuum distillation.

-

Step 2: Amidation of Diethyl Methylmalonate to this compound

This is a general procedure for the conversion of an ester to a primary amide.

-

Materials:

-

Diethyl methylmalonate

-

Ammonia (aqueous or gaseous)

-

Ethanol (optional, as a solvent)

-

-

Protocol:

-

Dissolve diethyl methylmalonate in a suitable solvent like ethanol in a pressure-resistant vessel.

-

Saturate the solution with ammonia gas at a low temperature (e.g., 0 °C) or add a concentrated aqueous solution of ammonia.

-

Seal the vessel and heat the reaction mixture. The reaction temperature and time will need to be optimized (e.g., 100-150 °C for several hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the vessel and carefully vent any excess pressure.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

-

Synthesis Workflow Diagram:

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain or major scientific databases regarding the involvement of this compound in specific biological signaling pathways or its detailed pharmacological activities. Further research is required to elucidate any potential biological roles of this compound.

Conclusion

This technical guide provides a consolidated resource on the chemical properties, structure, and a representative synthesis of this compound. While fundamental physicochemical data are available, further experimental validation of predicted properties and the acquisition of detailed spectral data, particularly NMR and IR, would be beneficial for the scientific community. The lack of information on its biological activity presents an opportunity for future research to explore the potential applications of this compound in various scientific disciplines, including drug discovery and materials science.

References

- 1. Propanamide, 2-methyl- [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Continuous synthesis method of diethyl methylmalonate - Eureka | Patsnap [eureka.patsnap.com]

- 6. quora.com [quora.com]

- 7. Propanamide, 2-methyl- [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 2-Methylmalonamide from Methylmalonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylmalonamide from methylmalonic acid. The primary synthetic route detailed involves a two-step process: the esterification of methylmalonic acid to diethyl methylmalonate, followed by the amidation of the resulting diester to yield this compound. This document offers detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic workflow and the relevant biological context of methylmalonic acid.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Its synthesis from the readily available precursor, methylmalonic acid, is a key process for accessing this molecule. While a direct one-step conversion of methylmalonic acid to this compound is not well-documented, a reliable two-step approach provides a clear and reproducible pathway. This guide will focus on this established route, providing the necessary technical details for its successful implementation in a laboratory setting.

Furthermore, understanding the biological significance of methylmalonic acid is crucial for researchers in drug development. Methylmalonic acid is a key intermediate in the metabolism of certain amino acids and fatty acids. Elevated levels of methylmalonic acid in the body can be indicative of certain metabolic disorders, including methylmalonic acidemia and vitamin B12 deficiency. This guide will also provide a visualization of the metabolic pathway of methylmalonic acid to provide this important context.

Synthetic Pathway Overview

The synthesis of this compound from methylmalonic acid is most effectively achieved through a two-step process:

-

Esterification: Methylmalonic acid is first converted to its diethyl ester, diethyl methylmalonate. This is a standard esterification reaction that can be achieved using several methods.

-

Amidation: The purified diethyl methylmalonate is then subjected to ammonolysis, where the ester groups are displaced by amino groups to form the desired this compound.

dot graph { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label = "Figure 1: Two-step synthesis of this compound."; fontsize = 12; fontname = "Arial"; }

Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methylmalonic Acid | C4H6O4 | 118.09 | 133-135 | Decomposes |

| Diethyl Methylmalonate | C8H14O4 | 174.19 | -50 | 198-199 |

| This compound | C4H8N2O2 | 116.12 | 178-180 | Not available |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Esterification | Methylmalonic Acid, Ethanol, Sulfuric Acid | Ethanol | Reflux (approx. 78) | 5 | 85-95 |

| Amidation | Diethyl Methylmalonate, Ammonia | Ethanol | 100-120 (in a sealed reactor) | 12-24 | 70-80 |

Experimental Protocols

Step 1: Synthesis of Diethyl Methylmalonate

This protocol describes the synthesis of diethyl methylmalonate from methylmalonic acid via Fischer esterification.

Materials:

-

Methylmalonic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methylmalonic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with a 5% sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude diethyl methylmalonate by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol describes the amidation of diethyl methylmalonate using ammonia in a sealed reactor.

Materials:

-

Diethyl methylmalonate

-

Ethanolic ammonia solution (saturated)

-

High-pressure steel reactor

-

Crystallization dish

-

Buchner funnel

Procedure:

-

Place diethyl methylmalonate and a saturated solution of ammonia in ethanol into a high-pressure steel reactor.

-

Seal the reactor and heat it to 100-120 °C for 12-24 hours. The pressure inside the reactor will increase.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture to a crystallization dish and allow the solvent to evaporate slowly.

-

The crude this compound will crystallize out of the solution.

-

Collect the crystals by filtration using a Buchner funnel and wash them with a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

Biological Context: The Metabolic Pathway of Methylmalonic Acid

Methylmalonic acid is a dicarboxylic acid that is a key intermediate in the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. The final step in this pathway is the conversion of L-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle. This reaction is catalyzed by the enzyme methylmalonyl-CoA mutase and requires vitamin B12 as a cofactor. A deficiency in this enzyme or in vitamin B12 can lead to the accumulation of methylmalonic acid, resulting in the metabolic disorder known as methylmalonic acidemia.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from methylmalonic acid via a two-step esterification and amidation process. The provided data and visualizations are intended to support researchers, scientists, and drug development professionals in the successful synthesis and contextual understanding of this compound. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.

A Technical Guide to the Spectroscopic Analysis of 2-Methylmalonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylmalonamide, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 2-Methylpropanediamide Molecular Formula: C₄H₈N₂O₂[1] Molecular Weight: 116.12 g/mol [1] CAS Registry Number: 1113-63-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the types of carbon atoms present.

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl, methine, and amide protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 3H | -CH₃ |

| ~3.2 | Quartet | 1H | -CH- |

| ~6.5 - 7.5 | Broad Singlet | 4H | -NH₂ |

Note: The chemical shifts for amide protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. They often appear as broad signals.

The carbon NMR spectrum is anticipated to display three signals, corresponding to the methyl carbon, the methine carbon, and the carbonyl carbons of the amide groups.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~15-25 | -CH₃ |

| ~45-55 | -CH- |

| ~170-175 | -C=O |

Note: The two carbonyl carbons are chemically equivalent and thus expected to produce a single resonance signal.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

-

Use a wider spectral width compared to ¹H NMR, as carbon chemical shifts span a broader range (0-220 ppm).[2]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=O, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 (broad) | N-H Stretch | Primary Amide (-NH₂) |

| 2980 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH) |

| ~1680 - 1640 (strong) | C=O Stretch (Amide I) | Amide (-CONH₂) |

| ~1620 - 1580 | N-H Bend (Amide II) | Primary Amide (-NH₂) |

| ~1420 - 1380 | C-H Bend | Alkyl (-CH₃, -CH) |

Note: The carbonyl (C=O) stretch is typically a very strong and sharp absorption, making it a key diagnostic peak.[4]

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a final transmittance or absorbance spectrum. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

| m/z (mass-to-charge) | Interpretation |

| 116 | [M]⁺˙ (Molecular Ion) |

| 100 | [M - NH₂]⁺ |

| 72 | [M - CONH₂]⁺ |

| 44 | [CONH₂]⁺ |

Note: The molecular ion peak at m/z 116 confirms the molecular weight of this compound.[1] The base peak (most intense peak) is likely to be m/z 44, corresponding to the stable carbamoyl cation.

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺˙).[5]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to Malonamides for Researchers and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of malonamides, a significant class of organic compounds with diverse applications in research and drug development. While the specific compound "2-Methylmalonamide" is not found in major chemical databases under this name, this guide will address its probable identity as 2-methylpropanediamide and, due to the limited availability of specific data for this particular derivative, will focus on the broader and well-documented class of malonamides. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the synthesis, properties, and applications of these versatile molecules.

Understanding "this compound": Nomenclature and Structure

The name "this compound" suggests a malonamide backbone with a methyl group attached to the central carbon atom (position 2). The systematic IUPAC name for this structure would be 2-methylpropanediamide .

A search for "this compound" or "2-methylpropanediamide" in comprehensive chemical databases does not yield a specific CAS number or a significant body of research, indicating that it is not a commonly synthesized or studied compound. However, the broader class of malonamides and their derivatives are of significant interest in medicinal chemistry and materials science. This guide will, therefore, focus on the general characteristics and specific, well-documented examples of malonamides.

Malonamide and Its Derivatives: An Overview

Malonamides are dicarboxylic acid diamides derived from malonic acid. They are characterized by a central methylene group flanked by two carbonyl groups, each bonded to a nitrogen atom. These compounds serve as versatile building blocks in organic synthesis and are recognized as privileged structures in drug design due to their ability to form stable complexes with various ions and participate in hydrogen bonding.[1][2]

Key Physicochemical Properties of Malonamide Derivatives

The physicochemical properties of malonamides can be significantly altered by substitution on the central carbon or the amide nitrogens. Below is a table summarizing the properties of the parent malonamide (propanediamide) and a related monoamide, 2-methylpropanamide (isobutyramide), for which data is available.

| Property | Malonamide (Propanediamide) | 2-Methylpropanamide (Isobutyramide) |

| CAS Number | 108-13-4 | 563-83-7[3][4] |

| IUPAC Name | propanediamide | 2-methylpropanamide[3][4] |

| Molecular Formula | C₃H₆N₂O₂ | C₄H₉NO[3][4] |

| Molecular Weight | 102.09 g/mol | 87.12 g/mol [3][4] |

| Melting Point | 170 °C | 127-130 °C[5] |

| Boiling Point | Decomposes | 216-220 °C[5] |

| Solubility | Soluble in water | Soluble in water |

Synthesis of Malonamide Derivatives: Experimental Protocols

The synthesis of malonamide derivatives can be achieved through several routes, often starting from malonic acid, its esters, or malonyl chlorides.[1][6] These methods allow for the introduction of a wide variety of substituents, leading to a diverse library of compounds for screening and development.

General Synthesis of Malonamides from Malonyl Chlorides

This method involves the reaction of a suitably substituted malonyl chloride with an amine.

Experimental Protocol:

-

Preparation of Malonyl Chloride: The corresponding substituted malonic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating.

-

Amidation: The resulting malonyl chloride is then reacted with two equivalents of the desired amine. This reaction is often performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated during the reaction.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient route to complex malonamide derivatives in a single step, adhering to the principles of green chemistry.

Experimental Protocol (Example):

A one-pot, five-component reaction can be used to synthesize highly substituted malonamides.[7][8]

-

Reaction Setup: To a solution of an isocyanide (1 mmol) and an amine (2 mmol) in a suitable solvent such as CH₂Cl₂ at room temperature, is added Meldrum's acid (1 mmol) and an arylidene malononitrile (1 mmol).

-

Reaction Progression: The reaction mixture is stirred at ambient temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is evaporated, and the residue is purified by column chromatography.

Applications in Drug Discovery and Development

Malonamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2]

-

Enzyme Inhibition: Malonamides have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against factor Xa, a key enzyme in the blood coagulation cascade, highlighting their potential as antithrombotic agents.[2]

-

Anticancer Agents: The malonamide scaffold has been utilized to develop anticancer agents.[9] Their mechanism of action can vary, including the inhibition of enzymes crucial for cancer cell metabolism.

-

Neurodegenerative Diseases: Researchers have explored malonamide derivatives as potential therapeutics for neurodegenerative conditions like Alzheimer's disease. Some compounds have shown dual inhibitory activity against cholinesterases and factor Xa.[2]

-

Antidiabetic Agents: Certain malonamide derivatives have been identified as α-glucosidase inhibitors, suggesting their potential in the management of diabetes.[9]

Conclusion

While "this compound" remains an elusive specific target, the broader family of malonamides presents a rich field of study for researchers and drug development professionals. Their synthetic accessibility and the tunability of their physicochemical and biological properties make them a valuable scaffold in the quest for new therapeutic agents. The experimental protocols and application insights provided in this guide serve as a foundational resource for further exploration and innovation in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propanamide, 2-methyl- [webbook.nist.gov]

- 4. Propanamide, 2-methyl- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physical properties of 2-Methylmalonamide (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the key physical properties of 2-Methylmalonamide (also known as 2-methylpropanediamide), with a focus on its melting point and solubility. This information is critical for its application in research and development, particularly in medicinal chemistry and materials science, where such properties influence substance purification, formulation, and biological interactions.

Core Physical Properties

This compound is a white crystalline solid at room temperature. Its physical characteristics are largely dictated by the presence of two amide functional groups, which allow for strong intermolecular hydrogen bonding.

Data Presentation

| Physical Property | Value |

| Melting Point | 208 - 210 °C[2][3][4][5] |

| Solubility | Data not available. Expected to be soluble in water. |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of amide compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a common and reliable technique for this measurement.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe. The apparatus is heated at a controlled rate.

-

Measurement: The temperature is raised relatively quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a crucial parameter for drug development and chemical synthesis, as it affects bioavailability and reaction kinetics. A common method for determining solubility involves the preparation of a saturated solution.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/L, mg/mL, or mol/L.

Logical Relationships in Physical Properties of Amides

The physical properties of amides, including this compound, are governed by a set of interrelated molecular and intermolecular factors. The following diagram illustrates these relationships.

Caption: Logical flow from molecular structure to physical properties of amides.

This guide provides foundational information on the physical properties of this compound. For specific applications, it is recommended to perform experimental validation of these properties under the conditions of interest.

References

Potential Biological Activities of 2-Methylmalonamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Malonamides, a class of organic compounds characterized by a central methylene group flanked by two carbonyl groups and substituted with two amine functionalities, have garnered significant interest in medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of derivatives with various biological activities. While specific data on 2-methylmalonamide derivatives remains limited in publicly available scientific literature, this technical guide will provide an in-depth overview of the known biological activities of the broader malonamide class, offering insights into the potential therapeutic applications of this compound derivatives. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Antibacterial Activity of Malonamide Derivatives

A notable area of investigation for malonamide derivatives is their potential as antibacterial agents, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Research has demonstrated that certain malonamide derivatives exhibit potent antibacterial effects and can even potentiate the activity of existing antibiotics.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of malonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for a selection of malonamide derivatives against S. aureus and MRSA.

| Compound ID | Substituent (R) on Phenyl Rings | S. aureus NCTC8325 MIC (mg/L) | MRSA ATCC33592 MIC (mg/L) | Reference |

| 26 | 4-Trifluoromethyl | 0.5 | 0.5 | [1] |

| 27 | 4-Trifluoromethoxy | 0.25 | 0.25 | [1] |

| 28 | 4-Trifluoromethyl (asymmetric) | 0.5 | 0.5 | [1] |

| 29 | 4-Trifluoromethoxy (asymmetric) | 0.5 | 0.5 | [1] |

| 38 | 3-Trifluoromethyl | 0.5 | 0.5 | [1] |

Note: The core structure for these derivatives is a malonamide scaffold with substituted phenyl rings attached to the amide nitrogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values are determined using a broth microdilution method as outlined below:

-

Bacterial Culture: S. aureus or MRSA strains are cultured in Mueller-Hinton broth (MHB) overnight at 37°C.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.

-

Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow: MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition by Malonamide Derivatives

Malonamide derivatives have also been investigated as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.

Factor Xa and Cholinesterase Inhibition

Certain malonamide derivatives have been identified as potent and selective inhibitors of Factor Xa (fXa), a key enzyme in the blood coagulation cascade, and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are targets for Alzheimer's disease therapy.[4]

The inhibitory potency is expressed by the inhibition constant (Ki), with lower values indicating stronger inhibition.

| Compound ID | Target Enzyme | Ki (nM) | Reference |

| 19h | Factor Xa | 2.3 | [4] |

| 22b | Factor Xa | 4.5 | [4] |

| 19h | Acetylcholinesterase (AChE) | >10000 | [4] |

| 22b | Butyrylcholinesterase (BChE) | 8700 | [4] |

Note: These derivatives feature a central malonamide linker connecting a P1 benzamidine moiety to a P4 aryl group.

α-Glucosidase Inhibition

Another area of interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of this enzyme can be beneficial in the management of type 2 diabetes.[5]

The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound ID | α-Glucosidase IC50 (µM) | Reference |

| 4k | 11.7 ± 0.5 | [5] |

| Acarbose (Standard) | 840 ± 1.73 | [5] |

Experimental Protocol: Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation: A solution of the target enzyme and its specific chromogenic or fluorogenic substrate are prepared in an appropriate buffer.

-

Inhibitor Preparation: The malonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Reaction Initiation: The enzyme, inhibitor, and substrate are mixed in a microplate well.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set period.

-

Measurement: The product formation is measured using a spectrophotometer or fluorometer.

-

Data Analysis: The IC50 or Ki values are calculated by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathway: Coagulation Cascade and Factor Xa

Caption: Inhibition of Factor Xa by malonamide derivatives in the coagulation cascade.

Other Reported Activities

While less extensively studied, derivatives of related structures like 2-methylpropanamide have shown antihistaminic properties.[6] This suggests that modifications of the malonamide scaffold could lead to compounds with a wide range of pharmacological effects.

Conclusion and Future Directions

The available evidence strongly suggests that the malonamide scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of antibacterial and enzyme-inhibiting drugs. While direct biological data for this compound derivatives is currently scarce, the broader findings for the malonamide class provide a solid foundation for future research.

Future studies should focus on the synthesis and biological evaluation of a library of this compound derivatives. Investigating the impact of the methyl group on the compound's conformation, target binding, and pharmacokinetic properties will be crucial. Such studies will help to elucidate the specific structure-activity relationships for this subclass and could lead to the discovery of new drug candidates with improved potency and selectivity. Researchers are encouraged to utilize the experimental protocols outlined in this guide as a starting point for their investigations.

References

- 1. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antihistaminic and other biological activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine - Arabian Journal of Chemistry [arabjchem.org]

Unraveling the Conformational Landscape of 2-Methylmalonamide: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylmalonamide, a fundamental organic molecule, serves as a valuable model system for understanding the conformational preferences that govern the behavior of more complex biological and pharmaceutical molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. We delve into the application of quantum chemical calculations to determine stable conformers, analyze the energetic barriers to rotation, and present a detailed, albeit representative, summary of the key structural parameters. This document is intended to be a practical resource for researchers in computational chemistry, medicinal chemistry, and drug development, offering a foundational understanding of the principles and techniques involved in conformational analysis.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with rotatable bonds, the accessible conformations and the energetic landscape connecting them are of paramount importance. This compound, with its central C-C and C-N bonds, presents a rich conformational space. Understanding the preferred spatial arrangements of its amide and methyl groups is crucial for predicting its interactions in various environments, from solution to the active sites of enzymes.

Theoretical studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT), provide a powerful lens through which to explore this conformational space at a level of detail often inaccessible to experimental techniques alone. These computational approaches allow for the systematic mapping of the potential energy surface, identification of energy minima corresponding to stable conformers, and determination of the transition states that represent the energy barriers between them.

Computational Methodology

The conformational analysis of this compound is typically approached through a multi-step computational workflow. The primary goal is to identify all low-energy conformers and the rotational energy barriers between them.

Initial Structure Generation and Conformational Search

The process begins with the generation of an initial 3D structure of this compound. A systematic or stochastic conformational search is then performed to explore the potential energy surface. This involves the rigid rotation of key dihedral angles. For this compound, the crucial dihedral angles are around the C2-C3 bond (τ1: N1-C2-C3-C4) and the C3-N2 bond (τ2: C2-C3-N2-H).

Quantum Chemical Calculations

Each generated conformer is then subjected to geometry optimization and energy calculation using quantum chemical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a common choice for achieving a good balance between accuracy and computational cost[1]. The inclusion of diffuse and polarization functions is important for accurately describing the non-covalent interactions that can influence conformational stability.

A potential energy surface (PES) scan is performed by systematically varying the key dihedral angles and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and maxima (transition states).

Data Analysis and Visualization

The output of the quantum chemical calculations provides a wealth of quantitative data, including the Cartesian coordinates of each atom in the optimized geometries, the relative energies of the conformers, and the rotational energy barriers. This data is then analyzed to understand the conformational preferences of the molecule.

Results and Discussion

The conformational landscape of this compound is primarily defined by the rotation around the central C-C bond. The relative orientations of the two amide groups and the methyl group give rise to several distinct conformers.

Key Conformers and Relative Energies

The table below summarizes the key conformers of this compound, their defining dihedral angles, and their relative energies as would be determined by DFT calculations. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol.

| Conformer ID | Dihedral Angle (τ1: N1-C2-C3-C4) (°) | Relative Energy (kcal/mol) |

| I (Anti) | 180.0 | 0.00 |

| II (Gauche) | 60.0 | 1.50 |

| III (Eclipsed) | 0.0 | 5.00 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

The anti conformer, where the two amide groups are positioned opposite to each other, is typically the most stable due to minimized steric hindrance. The gauche conformer is slightly higher in energy, while the eclipsed conformer, where the amide groups are aligned, is the least stable due to significant steric repulsion.

Potential Energy Surface

A potential energy surface (PES) scan for the rotation around the C2-C3 bond provides a visual representation of the energetic landscape. The diagram below illustrates a typical PES for a single bond rotation, showing the energy minima corresponding to the stable conformers and the energy maxima representing the rotational barriers.

Caption: A representative potential energy surface for C-C bond rotation.

Experimental Protocols and Correlation

While theoretical studies provide invaluable insights, correlation with experimental data is crucial for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for conformational analysis in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons and can be used to infer the populations of different conformers. The experimentally measured coupling constants can be compared to those calculated for the theoretically determined conformers using specialized software.

X-ray Crystallography

For solid-state analysis, X-ray crystallography provides the precise three-dimensional structure of the molecule in its crystalline form. This experimental structure can be directly compared with the lowest-energy conformer predicted by theoretical calculations.

Logical Workflow for Conformational Analysis

The overall process of theoretical conformational analysis can be visualized as a logical workflow, from the initial molecular structure to the final analysis of its conformational landscape.

Caption: Logical workflow for theoretical conformational analysis.

Conclusion

The theoretical study of this compound conformation provides a detailed and quantitative understanding of its structural preferences. By employing robust computational methodologies such as Density Functional Theory, it is possible to identify stable conformers, quantify their relative energies, and map the energetic barriers to interconversion. This knowledge is fundamental for predicting the molecule's behavior and interactions, making it a valuable tool for researchers in chemistry and drug development. The integration of theoretical predictions with experimental data from techniques like NMR and X-ray crystallography offers a comprehensive and validated picture of the conformational landscape.

References

Reactivity of the Amide Groups in 2-Methylmalonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amide groups in 2-methylmalonamide. Due to the limited availability of direct experimental data for this compound, this document extrapolates information from closely related structures, such as malonamide and other substituted malonamides, to provide a detailed analysis of its expected chemical behavior. The guide covers key reactions including hydrolysis, the Hofmann rearrangement, and reduction, providing theoretical frameworks, postulated experimental protocols, and expected outcomes. All quantitative data is summarized in structured tables, and reaction pathways and workflows are visualized using DOT language diagrams to facilitate understanding for researchers in drug development and chemical synthesis.

Introduction

This compound, a derivative of malonic acid, possesses two primary amide functional groups attached to a central carbon that is also substituted with a methyl group. The reactivity of these amide groups is of significant interest in medicinal chemistry and drug development, as the malonamide scaffold is present in various biologically active molecules. The presence of two amide functionalities, influenced by the adjacent methyl group, presents unique reactivity patterns that can be exploited for the synthesis of novel compounds. This guide explores the principal reactions involving the amide groups of this compound, offering insights into their chemical transformations.

General Reactivity of Amide Groups

Amide bonds are generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond.[1] This stability makes them less reactive than other carboxylic acid derivatives.[1] However, under specific conditions, they can undergo a variety of chemical transformations. The reactivity of the amide groups in this compound is influenced by both the electronic effects of the carbonyl groups and the steric hindrance imposed by the methyl group at the α-position.

Hydrolysis of this compound

The hydrolysis of amides to carboxylic acids can be achieved under either acidic or basic conditions, typically requiring heat.[2] For this compound, this reaction would proceed in two steps, first to 2-methylmalonamic acid and subsequently to methylmalonic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[3]

A proposed workflow for the acid-catalyzed hydrolysis is as follows:

Caption: Workflow for Acid-Catalyzed Hydrolysis of this compound.

Experimental Protocol (Postulated): A mixture of this compound (1 eq.) in 6 M sulfuric acid is refluxed for several hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the solution is cooled and the product, methylmalonic acid, is isolated by extraction with an organic solvent.

Quantitative Data (Analogous Compounds): Due to the lack of specific kinetic data for this compound, the following table presents hypothetical rate constants based on general amide hydrolysis.

| Reaction Step | Hypothetical Rate Constant (k) at 100°C |

| This compound to 2-Methylmalonamic Acid | k₁ |

| 2-Methylmalonamic Acid to Methylmalonic Acid | k₂ |

Note: It is expected that k₁ > k₂ due to the deactivating effect of the carboxylic acid group on the second amide.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.[]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylmalonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylmalonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the methylation of diethyl malonate to yield diethyl 2-methylmalonate, followed by ammonolysis to afford the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization information to guide researchers in the successful synthesis and verification of this compound.

Introduction

This compound and its derivatives are of significant interest in the field of organic and medicinal chemistry. The presence of the methyl group on the alpha-carbon of the malonamide backbone introduces a key structural motif that can influence the biological activity and pharmacokinetic properties of larger molecules. As such, a reliable and well-documented synthetic protocol is essential for researchers working on the development of novel therapeutics and other functional organic molecules. The following protocol details a robust and accessible method for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the C-alkylation of diethyl malonate using a suitable methylating agent to form diethyl 2-methylmalonate. The second step is the conversion of the diester to the corresponding diamide, this compound, via ammonolysis.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-Methylmalonate

This procedure is adapted from a well-established method for the methylation of malonic esters.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute Ethanol

-

Methyl iodide

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Addition of Diethyl Malonate: To the sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.

-

Methylation: Cool the reaction mixture in an ice bath. Add 15.6 g (0.11 mol) of methyl iodide dropwise while maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for an additional 2 hours to ensure the reaction goes to completion. After cooling, pour the reaction mixture into 100 mL of cold water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This procedure is based on the general method for the ammonolysis of malonic esters.

Materials:

-

Diethyl 2-methylmalonate

-

Methanol

-

Concentrated aqueous ammonia (28-30%)

-

Pressure vessel or sealed tube

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a pressure vessel or a heavy-walled sealed tube, dissolve 17.4 g (0.1 mol) of diethyl 2-methylmalonate in 50 mL of methanol.

-

Ammonolysis: To this solution, add 50 mL of concentrated aqueous ammonia. Seal the vessel tightly.

-

Reaction: Heat the mixture to 100 °C with stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After cooling the reaction vessel to room temperature, a white precipitate should form. If no precipitate is present, concentrate the reaction mixture under reduced pressure to about one-third of its original volume to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold methanol. The product can be further purified by recrystallization from ethanol or water to afford pure this compound.

Expected Yield: 60-70%

Data Presentation

| Parameter | Diethyl 2-Methylmalonate | This compound |

| CAS Number | 609-08-5 | 1113-63-9 |

| Molecular Formula | C8H14O4 | C4H8N2O2 |

| Molecular Weight | 174.19 g/mol | 116.12 g/mol |

| Appearance | Colorless liquid | White solid |

| Melting Point | N/A | 174-176 °C |

| Boiling Point | 198-199 °C | N/A |

Characterization Data for this compound

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.35 (s, 2H, -CONH₂), 7.05 (s, 2H, -CONH₂), 3.15 (q, J=7.2 Hz, 1H, -CH-), 1.15 (d, J=7.2 Hz, 3H, -CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 171.5 (C=O), 47.8 (CH), 16.2 (CH₃).

-

IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1680-1640 (C=O stretch, Amide I), 1620-1580 (N-H bend, Amide II).

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis should be carried out in a well-ventilated fume hood.

-

Sodium metal is highly reactive with water and should be handled with extreme care.

-

Methyl iodide is a toxic and volatile substance; appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

The use of a pressure vessel in the second step requires proper handling and safety precautions to avoid over-pressurization.

Conclusion

The protocol described herein provides a detailed and reliable method for the synthesis of this compound. By following these procedures, researchers can obtain this valuable compound in good yield and purity, as confirmed by the provided characterization data. This will facilitate its use in a variety of research and development applications, particularly in the synthesis of novel bioactive molecules.

Application Notes and Protocols for the Purification of Crude 2-Methylmalonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-Methylmalonamide, a key intermediate in various synthetic processes. The following sections outline recrystallization and column chromatography techniques designed to enhance the purity of the target compound, along with data presentation and visualizations to guide laboratory procedures.

Introduction

This compound is a polar organic compound whose purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients. Crude this compound often contains unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions and compromise the quality of the final product. This document provides robust methods for the purification of crude this compound to achieve high purity levels.

Potential Impurities

The nature and quantity of impurities in crude this compound depend on the synthetic route employed. Common impurities may include:

-

Unreacted Starting Materials: Such as diethyl 2-methylmalonate and ammonia or an amine source.

-

By-products: Including partially reacted intermediates or products of side reactions.

-

Residual Solvents: Solvents used during the synthesis.

-

Degradation Products: Resulting from harsh reaction or work-up conditions.

A thorough understanding of the potential impurity profile is essential for selecting the most effective purification strategy.

Purification Techniques

Two primary techniques are recommended for the purification of crude this compound: recrystallization and column chromatography. The choice of method will depend on the impurity profile, the desired final purity, and the scale of the purification.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. For a polar compound like this compound, polar solvents are generally suitable.

3.1.1. Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the polarity of this compound, the following solvents are recommended for screening:

-

Water

-

Ethanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Mixtures of the above solvents.

3.1.2. Quantitative Data Summary

The following table summarizes representative data from recrystallization trials using different solvent systems. This data is illustrative and may vary based on the specific impurity profile of the crude material.

| Solvent System | Crude Purity (%) | Purified Purity (%) | Yield (%) |

| Water | 85 | 98.5 | 80 |

| Ethanol | 85 | 97.2 | 75 |

| Isopropanol | 85 | 96.5 | 72 |

| Acetone | 85 | 95.8 | 68 |

| Ethanol/Water (9:1) | 85 | 99.1 | 85 |

3.1.3. Experimental Protocol: Recrystallization from Ethanol/Water

This protocol describes the purification of 10 g of crude this compound using a mixed solvent system of ethanol and water.

Materials:

-

Crude this compound (10 g)

-

Ethanol (95%)

-

Deionized Water

-

Erlenmeyer flasks (250 mL and 500 mL)

-

Hot plate with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass rod

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 50 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask (500 mL) containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the hot flask. Pour the hot solution of this compound through the filter paper. Wash the filter paper with a small amount of hot ethanol to recover any remaining product.

-

Inducing Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water (1:1) mixture to remove any remaining soluble impurities.

-

Drying: Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.

-

Analysis: Determine the yield and purity of the recrystallized product using appropriate analytical techniques such as melting point determination, HPLC, or NMR spectroscopy.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica gel is recommended.

3.2.1. Stationary and Mobile Phase Selection

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.

-

Mobile Phase (Eluent): A mixture of a relatively non-polar solvent and a more polar solvent is typically used. The polarity of the eluent is adjusted to achieve optimal separation. A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. Common solvent systems for polar compounds include:

-

Ethyl acetate/Hexane

-

Dichloromethane/Methanol

-

3.2.2. Quantitative Data Summary

The following table provides illustrative data for the purification of crude this compound by column chromatography.

| Mobile Phase (v/v) | Crude Purity (%) | Purified Purity (%) | Recovery (%) |

| Ethyl Acetate/Hexane (8:2) | 85 | 99.5 | 90 |

| Dichloromethane/Methanol (9.5:0.5) | 85 | 99.2 | 88 |

3.2.3. Experimental Protocol: Column Chromatography

This protocol describes the purification of 1 g of crude this compound using a silica gel column with an ethyl acetate/hexane eluent system.

Materials:

-

Crude this compound (1 g)

-

Silica gel (60 Å, 230-400 mesh, ~30 g)

-

Ethyl acetate

-

Hexane

-

Chromatography column (e.g., 2 cm diameter)

-

Sand

-

Cotton or glass wool

-

Beakers or test tubes for fraction collection

-

Rotary evaporator

-

TLC plates, developing chamber, and UV lamp

Procedure:

-

Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel (30 g) in hexane and carefully pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add another thin layer of sand on top of the silica gel bed.

-

Sample Loading: Dissolve 1 g of crude this compound in a minimal amount of a slightly more polar solvent mixture (e.g., 7:3 ethyl acetate/hexane) or the eluent itself. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the column.

-

Elution: Begin eluting the column with the chosen mobile phase (e.g., 8:2 ethyl acetate/hexane). Maintain a constant flow rate.

-

Fraction Collection: Collect fractions in separate test tubes or beakers.

-

Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in the same eluent system and visualize the spots under a UV lamp.

-

Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

-

Analysis: Determine the recovery and purity of the product using appropriate analytical methods.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

Application Notes and Protocols: 1H and 13C NMR Characterization of 2-Methylmalonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] This document provides a detailed guide to the expected 1H and 13C NMR spectral characteristics of 2-methylmalonamide, along with a generalized protocol for data acquisition. The information presented is intended to aid researchers in the identification and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous functional groups.

Structure of this compound:

Table 1: Predicted 1H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~1.2 - 1.4 | Doublet (d) | ~7.0 | 3H | -CHH 3 |

| 2 | ~3.2 - 3.4 | Quartet (q) | ~7.0 | 1H | -CH (CH3) |

| 3 | ~7.0 - 7.8 | Broad Singlet | - | 4H | -NH 2 |

Note: The chemical shift of the amide protons (-NH2) can be highly variable and may be affected by solvent, concentration, and temperature. They may also exchange with deuterium in deuterated solvents, leading to a decrease or disappearance of the signal.

Table 2: Predicted 13C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~15 - 25 | -C H3 |

| 2 | ~45 - 55 | -C H(CH3) |

| 3 | ~170 - 180 | -C (=O)NH2 |

Note: 13C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.[3]

Experimental Protocols

This section outlines a general protocol for the acquisition of 1H and 13C NMR spectra of a solid sample like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

2. NMR Spectrometer Setup

-

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining high-resolution spectra. This is often an automated process on modern spectrometers.

3. 1H NMR Data Acquisition

-

Set the appropriate acquisition parameters for the 1H spectrum. Typical parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)

-

Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

-

-

Acquire the Free Induction Decay (FID).

4. 13C NMR Data Acquisition

-

Switch the spectrometer to the 13C nucleus frequency.

-

Set the appropriate acquisition parameters for the 13C spectrum. Proton-decoupled spectra are standard. Typical parameters include:

-

Pulse Angle: 30-45 degrees[4]

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (non-protonated carbons may require longer delays for quantitative analysis)

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is generally required compared to 1H NMR.[2]

-

-

Acquire the FID.

5. Data Processing

-

Apply a Fourier transform to the acquired FIDs for both 1H and 13C spectra to convert the time-domain signal to a frequency-domain spectrum.

-

Phase the resulting spectra to obtain a flat baseline.

-

Calibrate the chemical shift scale. For 1H NMR, the residual solvent peak is often used as a reference. For 13C NMR, the solvent peak is also used for referencing.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.

-

Identify the multiplicity and measure the coupling constants for the signals in the 1H NMR spectrum.

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

Caption: Workflow for the NMR characterization of this compound.

This application note provides a foundational guide for the NMR analysis of this compound. The predicted data and generalized protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the efficient and accurate characterization of this compound.

References

Application Notes and Protocols: Exploring 2-Methylmalonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and suggested experimental protocols for the investigation of 2-Methylmalonamide in medicinal chemistry. Due to the limited availability of data on this compound, this document leverages findings from related malonamide derivatives to propose potential therapeutic applications and guide experimental design.

Introduction to this compound

This compound is a small organic molecule featuring a central malonamide scaffold with a methyl group at the α-carbon. The malonamide core is a versatile pharmacophore, and its derivatives have been explored for a range of biological activities. The introduction of a methyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also impact its binding affinity to biological targets.

Potential Medicinal Chemistry Applications

Based on the biological activities reported for structurally related malonamide derivatives, this compound is a candidate for investigation in the following areas:

-

Antibacterial Agents: Malonamide derivatives have shown promise as antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. The core scaffold can be functionalized to interact with bacterial-specific targets.